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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive framework for the genotoxicity

assessment of Dapagliflozin impurity A based on established regulatory guidelines and

scientific principles. As of the latest update, specific quantitative genotoxicity data for

Dapagliflozin impurity A (also known as Dapagliflozin Peroxide) is not publicly available.

Therefore, the data presented in the tables within this document are illustrative examples

based on potential outcomes and should not be considered as actual experimental results.

Introduction
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of

type 2 diabetes, heart failure, and chronic kidney disease. During the synthesis and storage of

Dapagliflozin, various impurities can arise. One such impurity, designated as Dapagliflozin
impurity A, has been identified as a peroxide.[1] Peroxide-containing compounds are often

considered "structural alerts" for genotoxicity, as they can induce oxidative stress and damage

genetic material.[2] Therefore, a thorough genotoxicity assessment of Dapagliflozin impurity
A is crucial to ensure the safety of the final drug product.

This guide outlines the recommended approach for evaluating the genotoxic potential of

Dapagliflozin impurity A, in line with the International Council for Harmonisation (ICH) M7

guideline for the assessment and control of DNA reactive (mutagenic) impurities in

pharmaceuticals.[3]
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Regulatory Framework and Testing Strategy
The ICH M7 guideline provides a framework for the identification, categorization, qualification,

and control of mutagenic impurities to limit potential carcinogenic risk.[3] For an impurity with a

structural alert for genotoxicity, such as a peroxide, a standard battery of in vitro and in vivo

genotoxicity tests is recommended.

A typical testing strategy involves a two-tiered approach:

Tier 1: In vitro tests to assess mutagenicity and clastogenicity.

Tier 2: In vivo tests to evaluate the genotoxic potential in a whole animal system, which can

confirm or refute in vitro findings.

The following sections detail the experimental protocols for the key assays in this testing

battery.

Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium

and Escherichia coli.[4][5]

Methodology (based on OECD Guideline 471):

Tester Strains: A minimum of five strains should be used, including four strains of S.

typhimurium (TA98, TA100, TA1535, and TA1537 or TA97a) and one strain of E. coli (WP2

uvrA) or S. typhimurium (TA102).

Metabolic Activation: The assay is performed both with and without an exogenous metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with a mixed-

function oxidase inducer.

Procedure: The plate incorporation method or the pre-incubation method can be used. In the

plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are

mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-
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incubation method, the test substance, bacterial culture, and S9 mix are incubated together

before being mixed with the top agar and plated.

Dose Levels: At least five different analyzable concentrations of the test substance should be

used, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

Controls: Concurrent negative (solvent) and positive controls (known mutagens for each

strain with and without S9) must be included.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Evaluation: The number of revertant colonies per plate is counted. A positive response is

defined as a concentration-related increase in the number of revertant colonies and/or a

reproducible increase of at least two-fold over the solvent control.

In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus by

identifying micronuclei in the cytoplasm of interphase cells.[6][7]

Methodology (based on OECD Guideline 487):

Cell Lines: Human peripheral blood lymphocytes or established mammalian cell lines (e.g.,

CHO, V79, TK6) are commonly used.[6]

Metabolic Activation: The assay is conducted with and without an S9 mix.

Procedure: Cell cultures are exposed to the test substance for a short duration (e.g., 3-6

hours) with and without S9, or for a longer duration (e.g., 24 hours) without S9.

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This ensures that only cells that have undergone one mitosis are scored

for micronuclei.

Dose Levels: At least three analyzable concentrations should be evaluated, with the highest

concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell viability).
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Controls: Concurrent negative (solvent) and positive controls (known clastogens and

aneugens) are required.

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa, DAPI).

Evaluation: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei. A positive result is a concentration-dependent increase in the frequency of

micronucleated cells or a reproducible increase at one or more concentrations.

In Vitro Chromosomal Aberration Test
This assay identifies agents that cause structural chromosomal aberrations in cultured

mammalian cells.[8][9]

Methodology (based on OECD Guideline 473):

Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human

lymphocytes) are used.[9]

Metabolic Activation: The test is performed with and without an S9 mix.

Procedure: Cell cultures are exposed to the test substance. At a predetermined time after

exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).

Dose Levels: At least three analyzable concentrations should be used.

Controls: Negative and positive controls are included.

Harvesting and Analysis: Cells are harvested, subjected to hypotonic treatment, fixed, and

spread on microscope slides. Chromosomes are stained, and metaphase cells are analyzed

for chromosomal aberrations.

Evaluation: At least 300 metaphases per concentration are scored. A substance is

considered positive if it induces a concentration-related increase in the number of cells with

structural chromosomal aberrations or a reproducible increase at one or more

concentrations.[10]
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In Vivo Micronucleus Test
This assay assesses genotoxicity in a whole animal model, typically rodents, by detecting

micronuclei in immature erythrocytes.[11]

Methodology (based on OECD Guideline 474):

Animal Species: Mice or rats are commonly used.

Route of Administration: The route should be relevant to human exposure if possible (e.g.,

oral).

Dose Levels: At least three dose levels, up to a maximum of 2000 mg/kg/day, are tested.

Procedure: The test substance is administered once or twice. Bone marrow or peripheral

blood is collected at appropriate time points after the last administration.

Controls: Concurrent vehicle and positive controls are used.

Analysis: Smears are prepared and stained to differentiate between polychromatic

(immature) and normochromatic (mature) erythrocytes. At least 4000 polychromatic

erythrocytes per animal are scored for the presence of micronuclei.

Evaluation: A positive result is a dose-related and statistically significant increase in the

frequency of micronucleated polychromatic erythrocytes.

Data Presentation (Illustrative Examples)
As no public data is available for Dapagliflozin impurity A, the following tables are

hypothetical examples of how the results from the described assays would be presented.

Table 1: Illustrative Results of the Ames Test for Dapagliflozin Impurity A
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*Data are presented as mean number of revertant colonies ± standard deviation. *Statistically

significant increase (p < 0.05) and ≥ 2-fold increase over solvent control.

Table 2: Illustrative Results of the In Vitro Micronucleus Assay in CHO Cells for Dapagliflozin
Impurity A
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Concentration
(µg/mL)

% Cytotoxicity
% Micronucleated
Binucleated Cells (-
S9)

% Micronucleated
Binucleated Cells
(+S9)

Solvent Control 0 1.2 ± 0.3 1.4 ± 0.4

1 5 1.5 ± 0.4 1.6 ± 0.5

5 15 2.0 ± 0.5 2.2 ± 0.6

10 30 3.5 ± 0.8 3.8 ± 0.9

20 55 5.8 ± 1.2 6.2 ± 1.5

Positive Control 45 15.5 ± 2.5 18.2 ± 3.0

Conclusion Positive Positive

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05)

over solvent control.

Table 3: Illustrative Results of the In Vivo Micronucleus Assay in Mice for Dapagliflozin
Impurity A

Dose (mg/kg/day)
% Micronucleated
Polychromatic
Erythrocytes (Male)

% Micronucleated
Polychromatic
Erythrocytes (Female)

Vehicle Control 0.25 ± 0.05 0.28 ± 0.06

200 0.28 ± 0.06 0.30 ± 0.07

500 0.35 ± 0.08 0.38 ± 0.09

1000 0.45 ± 0.10 0.48 ± 0.11

Positive Control 2.50 ± 0.50 2.65 ± 0.55

Conclusion Equivocal/Weakly Positive Equivocal/Weakly Positive

*Data are presented as mean ± standard deviation. *Statistically significant increase (p < 0.05)

over vehicle control. *Statistically significant increase (p < 0.01) over vehicle control.
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Potential Signaling Pathways and Mechanisms of
Genotoxicity
Organic peroxides, such as Dapagliflozin impurity A, are known to exert genotoxic effects

primarily through the induction of oxidative stress.[2] This involves the generation of reactive

oxygen species (ROS), which can directly damage DNA or modulate signaling pathways that

lead to genotoxicity.

Oxidative DNA Damage
ROS can cause a variety of DNA lesions, including:

Base modifications: 8-oxoguanine is a common product of oxidative DNA damage and can

lead to G:C to T:A transversions.

Single- and double-strand breaks: These can lead to chromosomal aberrations if not properly

repaired.

DNA-protein crosslinks: These can interfere with DNA replication and transcription.

Signaling Pathways
Several signaling pathways are activated in response to oxidative stress and genotoxic insults.

[6][8]

p53 Pathway: The tumor suppressor protein p53 is a key regulator of the cellular response to

DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for

DNA repair or trigger apoptosis if the damage is too severe.

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK,

and p38, are involved in a wide range of cellular processes, including proliferation,

differentiation, and apoptosis. Oxidative stress can activate these pathways, leading to

various cellular outcomes, including those that contribute to genotoxicity.

Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response.

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the
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expression of antioxidant and detoxification genes. While this is a protective mechanism, its

dysregulation can also contribute to cancer development.

Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway

involved in the genotoxicity of Dapagliflozin impurity A.

Tier 1: In Vitro Assessment

Tier 2: In Vivo Assessment

Ames Test

Risk Assessment

In Vitro Micronucleus In Vivo Micronucleus
If Positive

In Vitro Chromosomal Aberration
If Positive

Dapagliflozin Impurity A

Mutagenicity

Clastogenicity/
Aneugenicity

Clastogenicity

Click to download full resolution via product page

Caption: Genotoxicity testing workflow for Dapagliflozin impurity A.
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Caption: Workflow for the In Vitro Micronucleus Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b12369943?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dapagliflozin Impurity A (Peroxide)

ROS Generation

DNA Damage

p53 Activation

Genotoxicity

Cell Cycle Arrest

DNA Repair

Apoptosis

Click to download full resolution via product page

Caption: Potential signaling pathway for peroxide-induced genotoxicity.

Conclusion
The genotoxicity assessment of pharmaceutical impurities is a critical aspect of drug safety

evaluation. For Dapagliflozin impurity A, a peroxide-containing molecule, a comprehensive

evaluation following the ICH M7 guideline is warranted. This involves a battery of in vitro and in

vivo tests to assess its mutagenic and clastogenic potential. While specific experimental data

for this impurity is not publicly available, the established protocols and testing strategies

outlined in this guide provide a robust framework for its assessment. Understanding the
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potential mechanisms of genotoxicity, such as the induction of oxidative stress, is also crucial

for a thorough risk assessment. The application of these principles will ensure a

comprehensive evaluation of the genotoxic risk associated with Dapagliflozin impurity A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ptacts.uspto.gov [ptacts.uspto.gov]

2. researchgate.net [researchgate.net]

3. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC
[pmc.ncbi.nlm.nih.gov]

4. Involvement of hydrogen peroxide in chromosomal aberrations induced by green tea
catechins in vitro and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Signaling mechanisms involved in the response to genotoxic stress and regulating
lifespan - PMC [pmc.ncbi.nlm.nih.gov]

6. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]

7. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic
targets in gastric cancer [frontiersin.org]

8. sds.edqm.eu [sds.edqm.eu]

9. The biological activity of hydrogen peroxide. I. Induction of chromosome-type aberrations
susceptible to inhibition by scavengers of hydroxyl radicals in human embryonic fibroblasts -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Genotoxicity Assessment of Dapagliflozin Impurity A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369943#genotoxicity-assessment-of-dapagliflozin-
impurity-a]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b12369943?utm_src=pdf-body
https://www.benchchem.com/product/b12369943?utm_src=pdf-custom-synthesis
https://ptacts.uspto.gov/ptacts/public-informations/petitions/1557230/download-documents?artifactId=ktEES4Jpe45VqYw6ld5Z52OjA-uuik_pcttfuY9CT4BbBG-WkTT5y4E
https://www.researchgate.net/publication/377104373_Organic_Peroxides
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12209598/
https://pubmed.ncbi.nlm.nih.gov/18804179/
https://pubmed.ncbi.nlm.nih.gov/18804179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2192627/
https://www.science.gov/topicpages/p/pharmaceutical+genotoxic+impurities
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1139589/full
https://sds.edqm.eu/pdf/SDS/EDQM_202000069_1.0_SDS_EN.pdf?ref=1737468080
https://pubmed.ncbi.nlm.nih.gov/3785272/
https://pubmed.ncbi.nlm.nih.gov/3785272/
https://pubmed.ncbi.nlm.nih.gov/3785272/
https://www.researchgate.net/publication/351333461_Analysis_of_mutagenic_components_of_oxidative_hair_dyes_with_the_Ames_test
https://www.medchemexpress.com/dapagliflozin-impurity-a.html
https://www.benchchem.com/product/b12369943#genotoxicity-assessment-of-dapagliflozin-impurity-a
https://www.benchchem.com/product/b12369943#genotoxicity-assessment-of-dapagliflozin-impurity-a
https://www.benchchem.com/product/b12369943#genotoxicity-assessment-of-dapagliflozin-impurity-a
https://www.benchchem.com/product/b12369943#genotoxicity-assessment-of-dapagliflozin-impurity-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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